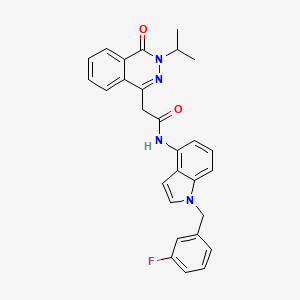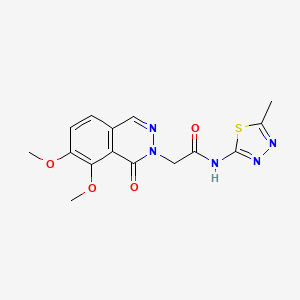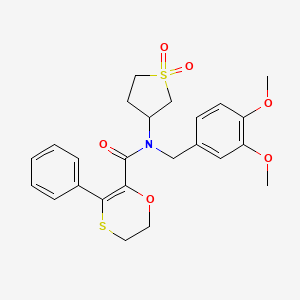![molecular formula C27H33N5O2S B15104905 N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a propanamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Attachment of Benzothiazole to Phenyl Ring: The benzothiazole derivative is then reacted with a benzyl halide to form the N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl} intermediate.
Formation of Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.
Piperazine Derivatives: Compounds such as piperazine-2-carboxamide and 1-(2-hydroxyethyl)piperazine have similar piperazine rings.
Propanamide Derivatives: Compounds like N-(2-hydroxyethyl)propanamide and N-(2-chloroethyl)propanamide share the propanamide group
Uniqueness
N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide is unique due to its combination of three distinct functional groups: benzothiazole, piperazine, and propanamide.
Properties
Molecular Formula |
C27H33N5O2S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H33N5O2S/c1-20(31-16-14-30(15-17-31)19-26(33)32-12-4-5-13-32)27(34)28-22-10-8-21(9-11-22)18-25-29-23-6-2-3-7-24(23)35-25/h2-3,6-11,20H,4-5,12-19H2,1H3,(H,28,34) |
InChI Key |
GMJGLIALUPBQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2)N4CCN(CC4)CC(=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B15104826.png)
![N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104834.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B15104849.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide](/img/structure/B15104850.png)

![9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B15104864.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)

![N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104884.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104891.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B15104893.png)

![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
